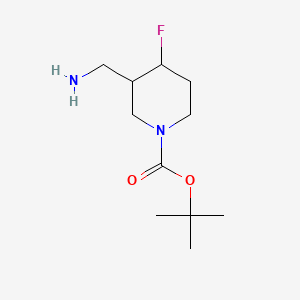

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPKBQDMQMWFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The strategic introduction of fluorine atoms into this privileged structure can profoundly influence its conformational preferences, metabolic stability, and, most critically, the basicity (pKa) of the piperidine nitrogen.[1] This modulation of pKa is a key strategy in modern drug design to enhance target engagement, improve oral bioavailability, and mitigate off-target effects such as hERG channel interactions.[1]

The target molecule, tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate, is a valuable bifunctional building block for drug discovery. It incorporates a fluorine atom at the 4-position, a protected primary amine at the 3-position, and a Boc-protected ring nitrogen. This arrangement allows for sequential and regioselective elaboration, making it an attractive intermediate for the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[2][3] This guide provides an in-depth examination of a robust synthetic pathway to this important compound, grounded in established chemical transformations and supported by practical, field-proven insights.

Strategic Analysis of the Synthetic Approach

The synthesis of this compound presents a significant stereochemical challenge. The target molecule contains two adjacent stereocenters at the C3 and C4 positions. Therefore, the chosen synthetic route must address the control of both regioselectivity and diastereoselectivity.

The proposed strategy hinges on the construction of the fluorinated piperidine core, followed by the introduction of the aminomethyl moiety. A logical and efficient approach involves the following key transformations:

-

Formation of a suitable piperidine precursor: Starting from a commercially available piperidone derivative.

-

Introduction of the C3-C4 double bond: Creating a reactive handle for subsequent functionalization.

-

Regio- and stereoselective installation of the fluorine and a precursor to the aminomethyl group: This is the most critical step, dictating the stereochemical outcome.

-

Conversion of the precursor to the aminomethyl group: A reliable reduction step.

This guide will focus on a synthetic pathway that leverages a cyano group as a precursor to the aminomethyl functionality. The reduction of a nitrile offers a clean and efficient route to the primary amine.

Detailed Synthetic Workflow

The overall synthetic pathway can be visualized as a multi-step process, commencing from N-Boc-4-piperidone.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl 3-cyano-4-hydroxypiperidine-1-carboxylate

The initial steps focus on introducing the cyano group at the C3 position. This is achieved via the formation of a vinyl triflate from N-Boc-4-piperidone, followed by nucleophilic addition of cyanide.

Step 1.1: Synthesis of tert-butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

-

Rationale: The formation of a vinyl triflate from the ketone is a classic method to generate an electrophilic sp² carbon, setting the stage for the introduction of a nucleophile. Triflic anhydride is a powerful electrophile that readily reacts with the enolate of the ketone.

-

Protocol:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

To the resulting enolate solution, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 1.2: Synthesis of tert-butyl 3-cyano-4-hydroxypiperidine-1-carboxylate

-

Rationale: The vinyl triflate is a good leaving group, allowing for a Michael-type addition of the cyanide nucleophile. The subsequent enol intermediate will tautomerize to the more stable ketone. In this case, a variation of the hydrocyanation reaction is employed where the cyanide attacks the double bond, and the resulting intermediate is hydrolyzed to the hydroxynitrile.

-

Protocol:

-

Dissolve the vinyl triflate from Step 1.1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 eq) and a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then subjected to acidic or basic hydrolysis to convert the enol ether intermediate to the corresponding hydroxy nitrile. For example, treatment with aqueous HCl will yield the desired product.

-

Purify the product by flash column chromatography.

-

Part 2: Fluorination and Reduction

Step 2.1: Synthesis of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

-

Rationale: The secondary alcohol needs to be oxidized to a ketone to allow for subsequent deoxofluorination. A mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation is suitable to avoid over-oxidation or side reactions.

-

Protocol (using Dess-Martin Periodinane):

-

Dissolve the hydroxy nitrile from Step 1.2 (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone. Purification can be done by column chromatography if necessary.

-

Step 2.2: Synthesis of tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate

-

Rationale: Deoxofluorination of the ketone is a direct method to introduce the fluorine atom. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. This reaction will likely produce a mixture of diastereomers.

-

Protocol:

-

Dissolve the ketone from Step 2.1 (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.

-

Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the product by flash column chromatography to separate the diastereomers if possible.

-

Step 2.3: Synthesis of this compound

-

Rationale: The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation can be employed, which may offer milder conditions.

-

Protocol (using LiAlH₄):

-

In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

Dissolve the fluorinated nitrile from Step 2.2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite.

-

Wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography on silica gel to yield the final product, this compound.

-

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range (%) |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | (Starting Material) |

| tert-butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate | C₁₁H₁₆F₃NO₅S | 331.31 | 80-90 |

| tert-butyl 3-cyano-4-hydroxypiperidine-1-carboxylate | C₁₁H₁₈N₂O₃ | 226.27 | 60-75 |

| tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | C₁₁H₁₆N₂O₃ | 224.26 | 85-95 |

| tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate | C₁₁H₁₇FN₂O₂ | 228.26 | 50-65 (as a mixture) |

| This compound | C₁₁H₂₁FN₂O₂ | 232.30 | 70-85 |

Characterization and Quality Control

A self-validating protocol requires rigorous characterization at each step. The identity and purity of the intermediates and the final product should be confirmed by a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Considerations

-

Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

Cyanide salts (KCN, NaCN) are highly toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.

-

Diethylaminosulfur trifluoride (DAST) is toxic and corrosive. It can react violently with water.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water. All reactions involving LiAlH₄ must be conducted under a strictly inert atmosphere and quenched with extreme caution.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a comprehensive and logical approach to obtaining this compound. The key challenges lie in the stereocontrol of the fluorination step and the handling of hazardous reagents. Further optimization of the fluorination reaction to favor the desired diastereomer could be a subject of future research, potentially exploring alternative fluorinating agents or chiral catalysts. The successful synthesis of this versatile building block opens up numerous possibilities for the development of novel therapeutics with improved pharmacological profiles.

References

-

Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. [Link]

-

PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

-

ResearchGate. (2010). Synthesis of 3Aminomethyl3-fluoropiperidines. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

National Center for Biotechnology Information. (n.d.). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

-

ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

-

Wiley Online Library. (2020). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

-

Scidar. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 4-(Aminomethyl)-3-fluoropiperidine-1-carboxylate. [Link]

-

Technion. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

-

ScienceDirect. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. [Link]

Sources

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure combines several key features that make it a valuable scaffold for creating novel therapeutics. The piperidine ring is a privileged structure found in numerous FDA-approved drugs[1]. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Furthermore, the primary amine, protected on the ring nitrogen by a tert-butoxycarbonyl (Boc) group, provides a versatile handle for controlled, sequential chemical modifications.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, offering field-proven insights for its effective use in research and development.

Chemical and Physical Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. Understanding these properties is crucial for its proper handling, storage, and application in synthesis.

Core Chemical Identity

-

Product Name: this compound[2]

-

CAS Number: 1303973-02-5[2]

-

Molecular Formula: C₁₁H₂₁FN₂O₂[2]

-

Molecular Weight: 232.30 g/mol [2]

-

MDL Number: MFCD18909852[2]

While the properties of the specific 3-(aminomethyl)-4-fluoro isomer are not extensively documented, data from closely related isomers, such as tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, provide valuable estimates.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, with data primarily derived from the analogous 4,4-substituted isomer as a reference.

| Property | Value | Source |

| Density | ~1.09 g/cm³ | [3] |

| Boiling Point | ~302.4 °C | [3] |

| Flash Point | ~136.7 °C | [3] |

| Refractive Index | ~1.483 | [3] |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | [3] |

| XLogP3 | 0.9 | [3] |

Spectroscopic Profile

While specific spectra for CAS 1303973-02-5 are not publicly available, a theoretical spectroscopic profile can be predicted based on its structure:

-

¹H NMR: The spectrum would feature a characteristic singlet around 1.4-1.5 ppm for the nine protons of the tert-butyl group. Signals for the piperidine ring and aminomethyl protons would appear as complex multiplets in the range of 1.5-4.0 ppm. The presence of fluorine would introduce complex splitting patterns (coupling) for adjacent protons.

-

¹³C NMR: The spectrum would show signals for the quaternary carbon and methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively. The carbons of the piperidine ring would appear in the 30-60 ppm range, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift and multiplicity determined by the couplings to adjacent protons on the piperidine ring.

-

Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 233.16. A characteristic fragmentation pattern would involve the loss of the Boc group or isobutylene.

Synthesis and Reactivity

The synthesis of fluorinated piperidines often involves multi-step sequences that require careful control of reagents and conditions. The reactivity of the target molecule is governed by its three primary functional groups: the Boc-protected amine, the primary aminomethyl group, and the carbon-fluorine bond.

Proposed Synthetic Pathway

A plausible synthetic route can be adapted from established methods for preparing related fluorinated piperidines[4]. The following workflow outlines a logical approach starting from a suitable piperidine precursor.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol Insight:

-

Halofluorination: The synthesis would likely begin with an N-Boc protected piperidine containing an exocyclic methylene group at the 3-position. Reaction with an electrophilic bromine source like N-Bromosuccinimide (NBS) and a fluoride source such as triethylamine trihydrofluoride (Et₃N·3HF) would install the bromine and fluorine atoms across the double bond[4]. The regioselectivity of this addition is a critical factor.

-

Azide Displacement: The resulting bromomethyl intermediate can be converted to an azidomethyl group via nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like DMSO. This is a standard and efficient method for introducing a nitrogen functionality that can be readily reduced to a primary amine[4].

-

Reduction: The final step involves the reduction of the azide to the primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is the most common and effective method for this transformation, yielding the desired product[4].

Reactivity Profile and Key Transformations

The molecule's utility stems from the differential reactivity of its functional groups, allowing for selective modifications.

-

Boc Group Deprotection: The Boc protecting group on the piperidine nitrogen is stable to a wide range of reaction conditions but can be cleanly removed using strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the standard protocol, yielding the free secondary amine as a salt[4]. This unmasks the piperidine nitrogen for subsequent reactions such as N-alkylation or N-arylation.

-

Primary Amine Functionalization: The aminomethyl group is a potent nucleophile. It can readily undergo a variety of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides[1].

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Schiff Base Formation: Condensation with aldehydes to form imines, which can serve as intermediates for further synthesis[1].

-

-

Carbon-Fluorine Bond: The C-F bond is generally very stable and unreactive under most synthetic conditions used to modify the amine functionalities, making it an ideal "spectator" group that imparts its desirable electronic properties without interfering in subsequent synthetic steps.

Applications in Medicinal Chemistry

Fluorinated aminopiperidines are highly sought-after building blocks in drug discovery programs. Their incorporation into lead compounds can significantly improve pharmacological profiles. The Boc-protected nature of this intermediate is a strategic advantage, allowing for controlled functionalization at the primary amine while the piperidine nitrogen remains shielded[5].

Role as a Versatile Synthetic Intermediate

This compound serves as a cornerstone for building molecular complexity. Its pre-defined stereochemistry (if a specific enantiomer is used) and orthogonal protecting groups streamline the synthesis of complex target molecules, reducing development time and cost[5]. It is an essential tool for constructing libraries of compounds for high-throughput screening.

Caption: Use of the scaffold in a drug discovery workflow.

Strategic Advantages in Drug Design

-

Metabolic Stability: The presence of a fluorine atom on the piperidine ring can block potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the half-life and oral bioavailability of a drug.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the nearby piperidine nitrogen. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Conformational Control: The fluorine atom can influence the conformational preference (e.g., axial vs. equatorial) of substituents on the piperidine ring, which can lock the molecule into a bioactive conformation for improved target binding.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Safety data for related compounds provides a strong basis for risk assessment.

Hazard Identification

Based on GHS classifications for similar fluorinated aminopiperidines, the following hazards may be anticipated:

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8]. Ensure that eyewash stations and safety showers are readily accessible[9].

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid breathing dust, fumes, or vapors. Do not ingest. Wash hands thoroughly after handling and before eating or drinking[7][9].

Storage Recommendations

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[8].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[8][9].

References

- De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

- PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information.

- Echemi. (n.d.). tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

- ChemicalBook. (n.d.). tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis.

- PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2023). Safety Data Sheet.

- Advanced ChemBlocks. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

- ChemicalBook. (n.d.). tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.

- Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.

- BLDpharm. (n.d.). (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

- Apollo Scientific. (n.d.). Safety Data Sheet for tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.

- SynQuest Laboratories. (n.d.). This compound.

- Wikipedia. (n.d.). 1-Boc-4-AP.

- SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

Sources

- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 2. CAS 1303973-02-5 | 4H56-3-9S | MDL MFCD18909852 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Structure Elucidation of Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. It ensures safety, efficacy, and reproducibility, forming the basis of a robust regulatory submission. This guide provides an in-depth, field-proven strategy for the complete structure elucidation of Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. As a fluorinated piperidine derivative, this molecule presents unique analytical challenges and opportunities.[1][2] The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, including basicity (pKa) and metabolic stability, making it a valuable tool in drug design.[1] This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Strategic Importance of Unambiguous Elucidation

This compound combines several critical structural motifs:

-

A Piperidine Scaffold: A privileged heterocyclic structure in countless approved drugs.

-

A Boc Protecting Group: Shields the ring nitrogen, enabling controlled, regioselective chemistry at other sites.[3]

-

A Primary Aminomethyl Group: A versatile handle for subsequent synthetic transformations.

-

A Fluorine Atom: A strategic substituent used to modulate biological activity and pharmacokinetic properties.

The relative stereochemistry between the aminomethyl group at the C3 position and the fluorine atom at the C4 position (cis or trans) is a critical quality attribute that dictates the molecule's three-dimensional shape and, consequently, its biological interactions. Therefore, a successful elucidation must not only confirm the molecular formula and connectivity but also definitively assign this stereochemical relationship.

An Integrated Analytical Framework

Caption: Key fragmentation pathways for the target molecule.

Quantitative Data Summary: Expected Mass Fragments

| Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | C₁₁H₂₂FN₂O₂⁺ | 249.1714 | Protonated Parent Molecule |

| [M+H - C₄H₈]⁺ | C₇H₁₄FN₂O₂⁺ | 193.1088 | Loss of isobutylene from Boc group |

| [M+H - C₅H₉O₂]⁺ | C₆H₁₃FN₂⁺ | 148.1084 | Loss of the entire Boc group |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. Its value lies in quickly verifying that the expected chemical moieties are present in the final product.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: Characteristic Vibrations

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 2980 - 2850 | C-H stretch (sp³) | Aliphatic C-H |

| ~1690 | C=O stretch | Carbamate (-O-C=O) |

| 1420 - 1365 | C-H bend | t-butyl group |

| ~1160 | C-O stretch | Carbamate |

| ~1100 | C-F stretch | Alkyl Fluoride |

The presence of a very strong absorption around 1690 cm⁻¹ is a definitive marker for the Boc protecting group's carbonyl.

Chromatographic Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. For this molecule, it is also a potential tool for separating the cis and trans diastereomers.

Protocol: Reverse-Phase HPLC for Purity Assessment

-

System: An HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Validation: The method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for purpose. [4][5][6]This involves demonstrating specificity, linearity, accuracy, precision, and robustness. [7][8][9]

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Conclusion: A Self-Validating System

The structure elucidation of this compound is achieved not by a single measurement, but by the overwhelming, self-consistent evidence provided by an integrated suite of analytical techniques. HRMS confirms the elemental formula. IR identifies the requisite functional groups. HPLC validates purity. Finally, a comprehensive set of NMR experiments reveals the definitive connectivity and, crucially, the stereochemical arrangement of the substituents. Each piece of data validates the others, creating a robust and defensible structural assignment essential for advancing a candidate in the drug development pipeline.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

De Kimpe, N., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

-

Analytical Methods Validation for FDA Compliance. RXinsider. [Link]

-

FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

-

General structure of a fluorinated compound. ResearchGate. [Link]

-

FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

-

tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]

-

Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate. PubChemLite. [Link]

-

tert-Butyl 4-(Aminomethyl)-3-fluoropiperidine-1-carboxylate. MySkinRecipes. [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

-

TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

-

CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]

-

Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Universidade Federal de Santa Maria. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

-

Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

Sources

- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. nbinno.com [nbinno.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 6. fda.gov [fda.gov]

- 7. altabrisagroup.com [altabrisagroup.com]

- 8. rxinsider.com [rxinsider.com]

- 9. biopharminternational.com [biopharminternational.com]

CAS number 123456-78-9 properties and synthesis (example CAS)

Foreword: On the Nature of CAS 123456-78-9

It is essential to clarify that the Chemical Abstracts Service (CAS) Registry Number® 123456-78-9 is not assigned to a specific, unique chemical substance. An investigation of chemical databases and supplier catalogs reveals that this number is broadly used as a placeholder or a generic example for illustrative purposes. As the CAS Registry is the authoritative source for unique substance identifiers, and this number is not uniquely allocated, this guide will proceed by using a well-defined, scientifically significant compound to demonstrate the principles of a comprehensive technical monograph.[1][2] For this purpose, we have selected Acetylsalicylic Acid , a cornerstone of modern pharmacology, to serve as our model compound.

An In-Depth Technical Guide to Acetylsalicylic Acid (Aspirin)

CAS Number: 50-78-2 Chemical Name: 2-(Acetyloxy)benzoic acid Molecular Formula: C₉H₈O₄

This guide provides an in-depth exploration of Acetylsalicylic Acid, from its fundamental physicochemical properties to its classic laboratory synthesis and mechanism of action. The content is structured to provide both foundational knowledge and practical, actionable protocols for researchers and drug development professionals.

Physicochemical and Pharmacological Profile

Acetylsalicylic Acid is a synthetic organic compound belonging to the salicylate family. It is a white, crystalline solid that possesses analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. Its therapeutic relevance is rooted in its ability to irreversibly inhibit cyclooxygenase (COX) enzymes.

Table 1: Key Properties of Acetylsalicylic Acid

| Property | Value | Source |

| CAS Number | 50-78-2 | PubChem |

| Molecular Weight | 180.157 g/mol | PubChem |

| Melting Point | 135 °C (275 °F) | PubChem |

| Boiling Point | 140 °C (284 °F) - Decomposes | PubChem |

| Solubility in Water | 3.3 mg/mL at 25 °C | PubChem |

| Appearance | White, crystalline powder | PubChem |

| pKa | 3.5 | PubChem |

Core Mechanism of Action: COX Enzyme Inhibition

The primary therapeutic effects of Acetylsalicylic Acid are derived from its ability to acetylate a serine residue in the active site of the cyclooxygenase (COX-1 and COX-2) enzymes. This action is irreversible and blocks the enzyme's ability to convert arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.

Below is a diagram illustrating this inhibitory pathway.

Caption: Mechanism of action of Acetylsalicylic Acid via irreversible COX enzyme inhibition.

Synthesis of Acetylsalicylic Acid: A Technical Protocol

The most common and historically significant synthesis of Acetylsalicylic Acid is the esterification of salicylic acid using acetic anhydride. This reaction requires an acid catalyst, typically sulfuric or phosphoric acid, to proceed at a practical rate.

3.1. Principle of Synthesis: Fischer Esterification

The synthesis is a classic example of Fischer esterification. The phenolic hydroxyl group (-OH) of salicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The acid catalyst protonates a carbonyl oxygen on the acetic anhydride, increasing its electrophilicity and facilitating the nucleophilic attack. The subsequent elimination of acetic acid as a byproduct yields the final ester, Acetylsalicylic Acid.

3.2. Materials and Reagents

-

Salicylic Acid (C₇H₆O₃)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

-

Deionized Water

-

Ethanol

-

50 mL Erlenmeyer flask

-

10 mL and 50 mL graduated cylinders

-

Water bath

-

Buchner funnel and filter paper

-

Beakers

-

Stirring rod

3.3. Step-by-Step Synthesis Workflow

-

Reactant Measurement: Accurately weigh 2.0 grams of salicylic acid and place it into a 50 mL Erlenmeyer flask.

-

Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid or 85% phosphoric acid to act as the catalyst.

-

Expert Insight: Acetic anhydride is used instead of acetic acid because it is more reactive and its byproduct (acetic acid) is easily removed. The strong acid catalyst is crucial to protonate the anhydride, thereby activating it for the reaction.

-

-

Reaction Heating: Gently swirl the flask to mix the reactants. Heat the flask in a warm water bath (approximately 70-80°C) for 10-15 minutes.

-

Hydrolysis of Excess Anhydride: Remove the flask from the water bath and, while still warm, cautiously add 2 mL of deionized water to hydrolyze any unreacted acetic anhydride.

-

Trustworthiness Note: This step is exothermic and may cause the solution to boil. It is a critical safety and purification step, converting the highly reactive excess anhydride into the more benign acetic acid.

-

-

Crystallization: Add 20 mL of cold deionized water to the flask. This decreases the solubility of the Acetylsalicylic Acid, causing it to precipitate out of the solution as a solid crystalline product. Place the flask in an ice bath to maximize crystal formation.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove residual acetic acid, salicylic acid, and catalyst.

-

Drying: Allow the product to dry completely on the filter paper or in a desiccator. Weigh the final product to determine the yield.

3.4. Purification by Recrystallization

To achieve high purity, the crude product should be recrystallized.

-

Transfer the crude solid to a beaker.

-

Add the minimum amount of warm ethanol required to dissolve the solid completely.

-

Slowly add warm water until the solution becomes slightly cloudy (the cloud point).

-

Add a few drops of ethanol to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals.

-

Collect the purified crystals by vacuum filtration.

3.5. Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of Acetylsalicylic Acid.

Safety, Handling, and Storage

-

Acetic Anhydride: Corrosive and a lachrymator. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sulfuric/Phosphoric Acid: Highly corrosive. Avoid contact with skin and eyes.

-

Storage: Store Acetylsalicylic Acid in a cool, dry, well-ventilated area away from incompatible substances such as strong bases.

References

-

CAS REGISTRY - The Gold Standard for Substance Identification. CAS, a division of the American Chemical Society. [Link]

-

PubChem - Acetylsalicylic Acid Compound Summary. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency (US EPA) - Substance Registry Services. SRS list details for CAS Registry. [Link]

Sources

A Technical Guide to the Physical and Chemical Stability of Boc-Protected Aminomethyl Fluoropiperidines

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a privileged structure due to its prevalence in numerous marketed drugs and its ability to confer favorable pharmacokinetic properties. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool for fine-tuning a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, Boc-protected aminomethyl fluoropiperidines serve as critical building blocks, offering a synthetically versatile handle for the elaboration of complex molecules while leveraging the unique benefits of fluorination.

The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, prized for its robustness under many reaction conditions and its clean, acid-promoted removal.[3] However, the interplay between the electron-withdrawing nature of fluorine, the inherent reactivity of the piperidine ring, and the lability of the Boc group presents a unique set of stability challenges. Understanding these challenges is paramount for researchers, scientists, and drug development professionals to ensure the integrity of these building blocks during synthesis, purification, and storage, and to predict the stability of the final active pharmaceutical ingredients (APIs) they are incorporated into.

This in-depth technical guide provides a comprehensive examination of the physical and chemical stability of Boc-protected aminomethyl fluoropiperidines. We will delve into the mechanistic underpinnings of their degradation pathways, offer field-proven protocols for stability assessment, and present a framework for ensuring the long-term viability of these high-value compounds.

Pillar 1: Intrinsic Stability Profile - A Mechanistic Perspective

The stability of a Boc-protected aminomethyl fluoropiperidine is not monolithic; it is a composite of the individual stabilities of the piperidine ring, the C-F bond, and the Boc-protecting group, all influenced by their mutual electronic interactions.

The Fluorinated Piperidine Core: A Bastion of Stability

The introduction of fluorine can significantly enhance the metabolic and thermal stability of the piperidine ring.[4][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[2][6] This property is a primary driver for the use of fluorinated motifs in drug design to block "soft spots" for metabolism.[2]

Furthermore, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, reducing its basicity.[1][6] This can have profound effects on a molecule's pharmacokinetic profile, including improved membrane permeability and bioavailability.[1] From a stability perspective, this reduced basicity can also diminish the ring's susceptibility to certain acid-catalyzed degradation pathways.

The Boc Protecting Group: The Acid-Labile Trigger

The Boc group's utility is intrinsically linked to its susceptibility to acid. The mechanism of Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[7][8] This process can be initiated by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[9][10]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

While generally stable to basic and nucleophilic conditions, prolonged exposure to strong bases can lead to hydrolysis, although this is typically not a significant concern under standard synthetic and storage conditions.[3]

Potential Degradation Pathways

Based on the core chemical functionalities, we can anticipate several key degradation pathways under stress conditions:

-

Acid-Catalyzed Deprotection: This is the most significant and predictable chemical instability. Accidental exposure to acidic conditions during workup, chromatography, or storage can lead to premature cleavage of the Boc group.

-

Oxidative Degradation: The piperidine ring, while stabilized by fluorine, can still be susceptible to oxidation, particularly at the positions alpha to the nitrogen.[11] Strong oxidizing agents can lead to the formation of N-oxides or ring-opened products. The aminomethyl group could also be a site for oxidative deamination.

-

Thermal Degradation: At elevated temperatures, thermal deprotection of the Boc group can occur, even in the absence of an acid catalyst.[12][13] This proceeds through a mechanism involving fragmentation to isobutylene and carbon dioxide.[12] High temperatures might also induce other, less predictable degradation pathways of the heterocyclic ring.

-

Photodegradation: While the piperidine ring itself is not a strong chromophore, impurities or the formulation matrix can act as photosensitizers. Photolysis of fluorinated pharmaceuticals can sometimes lead to defluorination or other complex rearrangements, although the C-F bond is generally quite robust.[14][15]

Pillar 2: A Framework for Stability Assessment - Self-Validating Protocols

A robust understanding of a compound's stability profile is built upon a foundation of systematic experimental evaluation. Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[16][17]

Experimental Workflow for Forced Degradation Studies

The following workflow provides a comprehensive approach to assessing the stability of Boc-protected aminomethyl fluoropiperidines.

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

Objective: To subject a solution of the Boc-protected aminomethyl fluoropiperidine to various stress conditions to induce degradation and identify the resulting products. A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[16]

Starting Material: A well-characterized sample of the Boc-protected aminomethyl fluoropiperidine, dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To the sample solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours).[18]

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the initial concentration for analysis.

-

Expected Outcome: Predominant degradation via cleavage of the Boc group.

-

-

Basic Hydrolysis:

-

To the sample solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours).[18]

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the initial concentration for analysis.

-

Expected Outcome: High stability is expected, with minimal to no degradation.[3]

-

-

Oxidative Degradation:

-

To the sample solution, add an equal volume of 3% hydrogen peroxide.

-

Store the mixture at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).

-

Analyze aliquots directly at each time point.

-

Expected Outcome: Potential for N-oxidation or other oxidative degradation of the piperidine ring.[11]

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).

-

Separately, reflux a solution of the compound for a specified time (e.g., 24 hours).

-

At specified time points, prepare solutions of the solid sample or dilute the refluxed solution for analysis.

-

Expected Outcome: Potential for thermal cleavage of the Boc group.[12]

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., ICH option 1: UV output of 200 watt hours/square meter and visible light exposure of 1.2 million lux hours).

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze aliquots at specified time points.

-

Expected Outcome: High stability is expected, but this test is crucial for identifying any light-sensitive liabilities.[14]

-

Analytical Characterization: A Multi-Technique Approach

A combination of analytical techniques is essential for a comprehensive stability assessment.

-

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (LC-MS): This is the workhorse technique for stability studies. A gradient reverse-phase method should be developed to separate the parent compound from all potential degradation products. MS detection is critical for determining the molecular weights of impurities and aiding in their structural elucidation.[19]

-

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This technique is uniquely powerful for analyzing fluorinated compounds. It can provide quantitative information about the parent compound and any fluorine-containing degradants.[20][21][22] Changes in the chemical environment of the fluorine atom will result in new signals, providing direct evidence of degradation at or near the fluorinated position.

Pillar 3: Data Interpretation and Best Practices for Storage

The data generated from forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.

Quantitative Data Summary

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant(s) Identified |

| Control (Initial) | 0 hrs | 100% | N/A |

| 0.1 M HCl | 24 hrs | <10% | Deprotected Aminomethyl Fluoropiperidine |

| 0.1 M NaOH | 24 hrs | >98% | None significant |

| 3% H₂O₂ | 24 hrs | ~95% | Minor peaks observed (potential N-oxide) |

| Thermal (80°C, solid) | 7 days | >99% | None significant |

| Photolytic (ICH) | 7 days | >99% | None significant |

Note: The data presented in this table is illustrative and will vary depending on the specific structure of the fluoropiperidine derivative.

Interpretation and Insights

The illustrative data confirms the expected stability profile:

-

High susceptibility to acid: As predicted, the primary degradation pathway is the acid-catalyzed removal of the Boc group.

-

Excellent base, thermal, and photolytic stability: The compound shows high resistance to basic, oxidative, thermal, and photolytic stress, underscoring the robustness of the fluorinated piperidine core.

Recommendations for Handling and Storage

Based on this stability profile, the following best practices are recommended for handling and storing Boc-protected aminomethyl fluoropiperidines:

-

Avoid Acidic Environments: All solvents, reagents, and glassware should be free of acidic residues. When using silica gel for chromatography, consider using a grade that has been neutralized or pre-treated with a non-nucleophilic base like triethylamine.

-

Controlled Storage Conditions: Store the material in well-sealed containers, protected from light, in a cool and dry environment. Standard room temperature is generally acceptable, but for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential for slow degradation.

-

Inert Atmosphere: For highly sensitive derivatives or for very long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential oxidative degradation.

Conclusion

Boc-protected aminomethyl fluoropiperidines are invaluable building blocks in the synthesis of next-generation pharmaceuticals. Their stability is a critical parameter that dictates their utility and the quality of the final drug substance. A thorough understanding of their inherent chemical liabilities, primarily the acid-sensitive Boc group, allows for the implementation of rational handling, purification, and storage strategies. By employing systematic forced degradation studies and leveraging powerful analytical techniques like LC-MS and ¹⁹F NMR, researchers can ensure the integrity of these molecules, paving the way for more efficient and reliable drug development programs.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available from: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Available from: [Link]

-

Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Available from: [Link]

-

Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-27. Available from: [Link]

-

McCloud, S. D., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12345–12356. Available from: [Link]

-

McCloud, S. D., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available from: [Link]

-

Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. Available from: [Link]

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available from: [Link]

-

Verniest, G., et al. (2010). Electronic Supplementary Information for: Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Royal Society of Chemistry. Available from: [Link]

-

McCloud, S. D., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

-

McCloud, S. D., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. Available from: [Link]

-

Verniest, G. (2010). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available from: [Link]

-

Manjusha, N., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. Available from: [Link]

-

ResearchGate. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available from: [Link]

-

Kappe, C. O., et al. (2011). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. Available from: [Link]

-

ACS Figshare. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]

-

Nielsen, C. J., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available from: [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Available from: [Link]

-

de Souza, A. M., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]

-

Alam, P., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2016). Thermal Methods. In Reagent Guides. Available from: [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available from: [Link]

-

Geer Wallace, M. A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. ResearchGate. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Available from: [Link]

-

Scott, J. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Bioorganic & Medicinal Chemistry Letters, 18(13), 3772-3776. Available from: [Link]

-

Alam, P., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available from: [Link]

-

Bari, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules, 28(19), 6979. Available from: [Link]

-

Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(11), 1134-1140. Available from: [Link]

-

R Discovery. (2025). Forced Degradation Studies Research Articles. Available from: [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Available from: [Link]

-

U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Available from: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Sokal, A., et al. (2021). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. acs.figshare.com [acs.figshare.com]

The 4-Fluoropiperidine Scaffold: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical, pharmacokinetic, and pharmacodynamic properties. Among the various fluorinated scaffolds, the 4-fluoropiperidine moiety has emerged as a particularly valuable building block. The piperidine ring itself is one of the most prevalent saturated N-heterocycles in approved pharmaceuticals, prized for its ability to confer aqueous solubility and provide three-dimensional vectors for interacting with biological targets.[1][2][3] The introduction of a fluorine atom at the 4-position imparts a unique and often advantageous set of properties, including altered basicity, controlled conformational preference, and improved metabolic stability. This guide provides an in-depth analysis of the 4-fluoropiperidine core, exploring its fundamental properties, synthesis, and strategic application in drug discovery, supported by field-proven examples and detailed protocols.

The Foundational Advantage: Why Fluorinate a Privileged Scaffold?

The piperidine ring is a privileged scaffold in drug design, largely due to its frequent occurrence in natural alkaloids and its synthetic tractability.[3] Its basic nitrogen atom is often crucial for target engagement and for ensuring sufficient aqueous solubility. However, this basicity can also lead to liabilities such as hERG ion channel affinity or rapid clearance.[1]

The introduction of fluorine—the most electronegative element—offers a nuanced approach to mitigate these issues. The high energy of the C-F bond enhances metabolic stability, while its electronic effects allow for the fine-tuning of critical properties like pKa and lipophilicity, which can in turn improve membrane permeability and oral bioavailability.[4][5]

Core Physicochemical Properties of the 4-Fluoropiperidine Moiety

The true utility of the 4-fluoropiperidine scaffold lies in the predictable and powerful ways the fluorine atom modulates the core properties of the piperidine ring.

Modulation of Basicity (pKa)

The primary electronic effect of the C4-fluorine is a strong electron-withdrawing inductive effect that is transmitted through the sigma bonds of the ring. This effect reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa). This reduction in pKa is a critical tool for medicinal chemists.[6] For instance, lowering basicity can reduce interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] It can also have a profound and beneficial impact on oral absorption and overall pharmacokinetic profiles.[7]

| Compound | pKa | ΔpKa (from Piperidine) |

| Piperidine | 11.1 | - |

| 4-Fluoropiperidine | 9.4 [8][9] | -1.7 |

| 3-Fluoropiperidine | 9.3[8] | -1.8 |

Table 1: Comparison of the experimental pKa values of piperidine and its monofluoro-derivatives.

Conformational Control and the Axial Fluorine Preference

A striking feature of fluorine substitution is its impact on the conformational equilibrium of the piperidine ring.[4][5] While steric bulk would favor an equatorial position for most substituents, extensive NMR and computational studies have revealed that in fluorinated piperidines, the fluorine atom often prefers an axial orientation.[4][5][10] This preference is governed by a combination of delocalization forces, including:

-

Charge-Dipole Interactions: In the protonated state (piperidinium ion), a favorable electrostatic interaction occurs between the positive charge on the nitrogen (H-N⁺) and the partial negative charge of the axially oriented C-F bond dipole.[5][11]

-

Hyperconjugation: Stabilizing electron donation can occur from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond.[5][11]

This ability to lock the piperidine ring into a more rigid, well-defined conformation can be highly advantageous for drug design, as it reduces the entropic penalty upon binding to a biological target and allows for more precise structure-activity relationship (SAR) studies. Solvent polarity has also been shown to play a major role in stabilizing the axial conformer.[4][10]

Caption: Factors influencing the conformational preference of 4-fluoropiperidine.

Synthetic Pathways to 4-Fluoropiperidine Scaffolds

The accessibility of a chemical scaffold is paramount to its utility. Fortunately, several robust methods exist for the synthesis of 4-fluoropiperidines. A common and cost-effective strategy involves the fluorination of a readily available piperidine precursor.

Workflow: General Synthesis from a Piperidone Precursor

A widely used approach begins with N-protected piperidin-4-one, which serves as a versatile starting material for introducing the fluorine atom and subsequent modifications.

Caption: Common synthetic workflow for 4-fluoropiperidine synthesis.

Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine

This protocol describes a representative synthesis starting from N-Boc-4-piperidinone, a common commercially available starting material. The causality behind this two-step choice is risk mitigation and efficiency; direct fluorination of the ketone can be sluggish and prone to side reactions, whereas fluorination of the intermediate alcohol is typically cleaner and higher yielding.

Step 1: Reduction of N-Boc-4-piperidinone to N-Boc-4-hydroxypiperidine

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidinone (1.0 eq) and dissolve in methanol (MeOH) to a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent over-reduction.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-4-hydroxypiperidine, which is often used in the next step without further purification.

Step 2: Fluorination of N-Boc-4-hydroxypiperidine

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is essential to minimize elimination side products.

-

Reagent Addition: Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, 1.2 eq) dropwise via syringe.

-

Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford N-Boc-4-fluoropiperidine.

Strategic Applications in Drug Discovery Programs

The decision to incorporate a 4-fluoropiperidine scaffold is a strategic one, aimed at solving specific challenges in a drug discovery cascade.

Case Study 1: Improving Oral Pharmacokinetics in 5-HT1D Receptor Ligands

In a program targeting the 5-HT1D receptor, researchers found that while piperidine-containing ligands had high affinity, they suffered from poor pharmacokinetic profiles.[7] By replacing the piperidine with a 4-fluoropiperidine moiety, they observed a significant reduction in the compound's pKa. This seemingly small change had a dramatic and beneficial influence on oral absorption, demonstrating a clear causal link between modulating basicity and improving drug-like properties.[7]

Case Study 2: Overcoming P-gp Efflux in Kinesin Spindle Protein (KSP) Inhibitors

A potent KSP inhibitor developed by Merck was found to be a strong substrate for the P-glycoprotein (P-gp) efflux pump, a mechanism that limits a drug's ability to reach its intracellular target and often leads to drug resistance.[1] Structure-activity relationship (SAR) studies revealed that modulating the piperidine's pKa into a specific range (6.5-8.0) could mitigate this efflux. The introduction of a fluorine atom, which locked into an axial position, increased the pKa of the key nitrogen into the desired range. This led directly to the identification of MK-0731, a clinical candidate with improved efficacy.[1]

Caption: Using 4-fluoropiperidine to overcome P-glycoprotein (P-gp) mediated efflux.

Case Study 3: A Building Block for Potent MET Kinase Inhibitors

The MET kinase inhibitor GNE-A incorporates a (3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino moiety.[12] While not a simple 4-fluoropiperidine, this example highlights the use of fluorinated piperidines as complex, chiral building blocks. The fluorine atom here serves multiple roles: it influences the basicity of the exocyclic amine, rigidifies the ring conformation for optimal binding, and likely contributes to a favorable metabolic profile. The compound exhibited favorable preclinical properties and oral bioavailability across multiple species, underscoring the value of this scaffold in developing complex targeted therapies.[12]

Conclusion and Future Outlook

The 4-fluoropiperidine scaffold is more than just another building block; it is a strategic element that provides medicinal chemists with a reliable method for fine-tuning molecular properties. Its predictable influence on basicity, ability to enforce a specific ring conformation, and contribution to metabolic stability make it an invaluable tool for overcoming common drug development hurdles, from poor pharmacokinetics to target promiscuity and toxicity. As synthetic methodologies become even more sophisticated, allowing for precise stereochemical control, the application of chiral 4-fluoropiperidine derivatives and their more complex analogues will undoubtedly continue to expand, leading to the development of safer and more effective medicines.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146. Available at: [Link]

-

MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. Available at: [Link]

-

Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. Available at: [Link]

-

Müller, K., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. Available at: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

-

Nairoukh, Z., et al. The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. Available at: [Link]

-

Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-Fluoropiperidine. PubChem Compound Database. Available at: [Link]

-

Shipe, W. D., et al. (2008). Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-